molecular formula C10H13BrO3 B3030641 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol CAS No. 936494-74-5

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B3030641
CAS No.: 936494-74-5
M. Wt: 261.11
InChI Key: PTFBRTJXVDPNFS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol (CAS 936494-74-5) is a brominated aromatic diol compound with the molecular formula C10H13BrO3 and a molecular weight of 261.11 g/mol . This chemical serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Literature indicates its application in the synthesis of novel compounds for pharmaceutical development, as it has been utilized as a key building block in patented routes by research entities . The presence of both a bromophenyl group and multiple hydroxyl groups on a propane-diol backbone makes it a valuable precursor for constructing more complex molecular architectures, potentially for drug discovery and materials science. The compound should be stored sealed in a dry, room temperature environment . Safety Information: This substance may cause harmful effects if swallowed and can cause skin and eye irritation. Researchers should refer to the Safety Data Sheet for detailed handling protocols. The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area . Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFBRTJXVDPNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(CO)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693274
Record name 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936494-74-5
Record name 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of 4-Bromophenylacetone: Bromobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 4-bromophenylacetone.

    Reduction to 4-Bromophenylpropan-2-ol: The 4-bromophenylacetone is reduced using a reducing agent such as sodium borohydride to form 4-bromophenylpropan-2-ol.

    Hydroxymethylation: Finally, the 4-bromophenylpropan-2-ol undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide for hydroxyl substitution and sodium azide for azide substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), sodium azide (NaN3)

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)-2-(carboxymethyl)propane-1,3-diol

    Reduction: 2-(4-Phenyl)-2-(hydroxymethyl)propane-1,3-diol

    Substitution: 2-(4-Hydroxyphenyl)-2-(hydroxymethyl)propane-1,3-diol, 2-(4-Azidophenyl)-2-(hydroxymethyl)propane-1,3-diol

Scientific Research Applications

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pentaerythritol Series

  • Pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol) :

    • Structure : Contains four hydroxyl groups on a propane-1,3-diol backbone.
    • Applications : Widely used in adhesives, paints, and flame retardants.
    • Toxicity : Low mammalian toxicity (LD₅₀ > 2,000 mg/kg) .
    • Key Difference : Absence of bromophenyl substituents reduces steric hindrance and alters solubility compared to the target compound.
  • Dipentaerythritol :

    • Structure : Extended polyol chain with six hydroxyl groups.
    • Toxicity : Moderate acute oral toxicity (LD₅₀ ~ 500 mg/kg).
    • Activity : Less effective than pentaerythritol in inducing osmotic shock in insects due to higher molecular weight .

Halogenated Derivatives

  • 2,2-Bis(bromomethyl)propane-1,3-diol :

    • Structure : Two bromomethyl groups at C2.
    • Synthesis : Reacted with NaI in DMF to yield iodinated analogs (e.g., PEDI-I₂-OH₂) .
    • Reactivity : Higher electrophilicity due to bromine substituents, enabling nucleophilic substitution reactions.
  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol :

    • Structure : Bromine substituents at C2 and C3.
    • Use : Intermediate for synthesizing flame retardants and crosslinking agents .

Thiocyanate-Functionalized Analog

  • H₃LCH₂SCN (2-(thiocyanatomethyl)-2-(hydroxymethyl)propane-1,3-diol) :
    • Synthesis : Derived from 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol via reaction with KSCN .
    • Application : Precursor for metal-binding ligands in coordination chemistry.

BisTris (Buffering Agent)

  • Structure: 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol.
  • Key Difference : Incorporates an amine group, enabling pH buffering in biochemical assays (pH 6.3–7.9) .

Table 1: Comparative Data for Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Toxicity Profile
Target Compound C₁₀H₁₃BrO₃ 261.11 4-Bromophenyl, hydroxymethyl Research intermediate H302 (oral toxicity)
Pentaerythritol C₅H₁₂O₄ 136.15 Four hydroxyls Adhesives, flame retardants Low mammalian toxicity
2,2-Bis(bromomethyl)propane-1,3-diol C₅H₈Br₂O₂ 275.93 Two bromomethyl groups Halogenation reactions Not reported
BisTris C₈H₁₉NO₅ 209.23 Amine, hydroxyls Biochemical buffer Non-toxic in buffers

Key Findings:

  • Hydroxyl Group Impact : Compounds with fewer hydroxyls (e.g., pentaerythritol) exhibit higher solubility and osmotic activity, making them more potent desiccants in pest control .
  • Toxicity Trends : Smaller polyols (e.g., mesoerythritol) have lower acute toxicity than halogenated analogs due to reduced bioaccumulation .

Biological Activity

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol is an organic compound with significant potential in biological research due to its unique structural features, including a bromine atom and hydroxymethyl group. This article explores its biological activity, mechanisms of action, and applications, supported by relevant case studies and data tables.

Overview of the Compound

  • Chemical Formula : C9H11BrO2
  • CAS Number : 936494-74-5
  • Structure : The compound features a bromine atom attached to a phenyl ring and a propane-1,3-diol structure with a hydroxymethyl group.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination of Benzene : Bromobenzene is formed by reacting benzene with bromine in the presence of a catalyst.
  • Friedel-Crafts Acylation : Bromobenzene is acylated to form 4-bromophenylacetone using acetyl chloride and aluminum chloride.
  • Reduction : The ketone is reduced to 4-bromophenylpropan-2-ol using sodium borohydride.
  • Hydroxymethylation : The final step involves hydroxymethylation using formaldehyde and sodium hydroxide.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

  • Enzyme Inhibition : The hydroxyl groups can form hydrogen bonds with enzymes, potentially inhibiting their activity.
  • Receptor Binding : The bromine atom may enhance binding affinity through halogen bonding, influencing receptor function and modulating biochemical pathways.

Applications in Research

The compound has been investigated for various applications:

  • Enzyme Studies : Used to understand enzyme interactions and metabolic pathways.
  • Pharmaceutical Development : Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Specialty Chemicals Production : Utilized in the synthesis of advanced materials.

Anticancer Activity

A study investigated the anticancer properties of related compounds where this compound was included in a series of tests against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent. The presence of the bromine atom was noted to enhance cytotoxicity compared to non-brominated analogs .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. For instance, it showed promising results against enzymes linked to inflammatory responses, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey FeaturesBiological Activity
2-(4-Chlorophenyl)-2-(hydroxymethyl)propane-1,3-diolChlorophenyl StructureChlorine instead of BromineModerate enzyme inhibition
2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diolFluorophenyl StructureFluorine atomLower binding affinity
2-(4-Methylphenyl)-2-(hydroxymethyl)propane-1,3-diolMethylphenyl StructureMethyl group substitutionReduced reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol, and how do reaction conditions influence yield?

  • The compound can be synthesized via multi-step pathways involving bromination and reduction. For example, a brominated intermediate (e.g., 4-bromophenyl derivatives) may undergo nucleophilic substitution followed by reduction using agents like LiAlH₄ or catalytic hydrogenation (Pd/C) . Key factors affecting yield include solvent polarity (e.g., THF vs. DMF), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios of brominating agents (e.g., HBr with phase-transfer catalysts) .

Q. How can the purity of this compound be validated post-synthesis?

  • High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment. Complementary techniques include:

  • NMR spectroscopy : Verify absence of residual solvents (e.g., DMSO) and correct integration ratios for aromatic protons (4-bromophenyl group) and hydroxyl signals .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ or [M−H]⁻) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the critical safety considerations when handling this compound?

  • While specific hazard data for this compound is limited, structurally similar brominated diols (e.g., 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) are classified as non-hazardous under GHS . Standard precautions include:

  • Use of nitrile gloves, lab coats, and fume hoods during synthesis.
  • Storage in airtight containers at 2–8°C to prevent hydrolysis of the bromophenyl group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

  • Single-crystal X-ray diffraction (SCXRD) using software like OLEX2 provides definitive structural confirmation. For example:

  • Measure bond angles and torsional parameters to distinguish between possible diastereomers.
  • Analyze intermolecular hydrogen bonding (e.g., hydroxyl groups forming networks) to predict solubility and stability .
    • Case study : A related brominated thiazole derivative was resolved using SCXRD (R factor = 0.033), confirming regioisomeric purity .

Q. What methodologies address contradictions in reported reactivity of the bromophenyl group?

  • Discrepancies in bromine substitution kinetics (e.g., SN1 vs. SN2 mechanisms) can be investigated via:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D₂O vs. H₂O) .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic barriers .
    • Example : Substitution of 3-(4-Bromophenyl)-2-chloro-1-propene with NaOH showed preference for allylic displacement over aromatic substitution .

Q. How can researchers optimize the compound’s stability under varying pH conditions?

  • Stability studies should include:

  • pH-rate profiling : Monitor degradation via HPLC at pH 1–14 (e.g., accelerated testing at 40°C).
  • Protection strategies : Acetylation of hydroxyl groups to prevent oxidation, as demonstrated in related diol derivatives .
    • Data : Analogous compounds (e.g., FTY720 derivatives) showed improved stability at pH 5–7 due to reduced autooxidation .

Q. What advanced techniques elucidate the compound’s role in modulating biological targets (e.g., enzyme inhibition)?

  • Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., kinases or phosphatases).
  • Molecular docking : Use AutoDock Vina to predict interactions between the bromophenyl moiety and hydrophobic enzyme pockets .
  • In vitro assays : Test inhibitory activity against enzymes like tyrosine hydroxylase, referencing structurally similar 4-(3-Bromopropoxy)phenol derivatives .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Scale-up adjustments :

  • Replace batch reactors with flow chemistry setups to enhance heat/mass transfer.
  • Optimize catalyst recycling (e.g., Pd/C filtration and reactivation) .
    • Case example : A 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol synthesis achieved 85% yield at 10 kg scale using continuous hydrogenation .

Q. What strategies differentiate between hydrolytic degradation products and synthetic intermediates?

  • LC-MS/MS fragmentation : Compare retention times and MS² spectra with authentic standards.
  • Isotopic labeling : Use ¹⁸O-water to track hydroxyl group incorporation during hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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